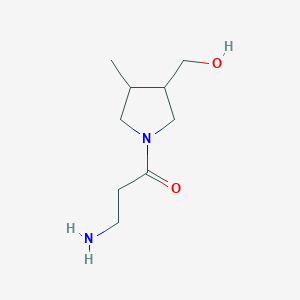
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one (3-AEP) is a synthetic, fluorinated derivative of piperidine. It has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology. 3-AEP has been found to be a potent inhibitor of a variety of enzymes, including cytochrome P450 enzymes, monoamine oxidase, and human immunodeficiency virus (HIV) protease. In addition, 3-AEP has been shown to have significant pharmacological and biochemical effects, including modulation of the activity of various neurotransmitters and hormones.
Scientific Research Applications
Synthesis and Chemical Properties
- Pyridonecarboxylic Acids as Antibacterial Agents : Research by Egawa et al. (1984) involved synthesizing compounds with amino- and hydroxy-substituted cyclic amino groups, showing promise in antibacterial activity. This work is important for understanding the chemical framework and potential applications of similar compounds (Egawa et al., 1984).
- Preparation of β-Hydroxy-α-Amino Acid : Goldberg et al. (2015) discussed the synthesis of chiral β-hydroxy-α-amino acids, which are intermediates in creating drugs. This work demonstrates the compound's relevance in pharmaceutical synthesis (Goldberg et al., 2015).
Potential Pharmaceutical Applications
- Antimicrobial Activity : A study by Nagamani et al. (2018) on novel propan-1-ones revealed their antimicrobial potential, indicating the relevance of similar compounds in developing new antimicrobials (Nagamani et al., 2018).
- NMDA Antagonist Analogue : Research by Butler et al. (1998) explored analogues of NMDA receptor antagonists, highlighting the importance of compounds with hydroxypiperidine groups in neurological applications (Butler et al., 1998).
Miscellaneous Applications
- Functional Modification of Hydrogels : Aly and El-Mohdy (2015) explored modifying hydrogels with various amines, demonstrating the compound's potential in material science applications (Aly & El-Mohdy, 2015).
- Radiolabeled Amino Acids for Tumor Imaging : McConathy et al. (2010) synthesized enantiomers for brain tumor imaging, highlighting the compound's potential in diagnostic applications (McConathy et al., 2010).
properties
IUPAC Name |
3-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c11-4-1-8-7-13(6-3-9(8)14)10(15)2-5-12/h8-9,14H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJIGLAIIQOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)












![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481324.png)